molecular formula C6H9NO2 B13296685 Ethyl 4-aminobut-2-ynoate

Ethyl 4-aminobut-2-ynoate

Cat. No.: B13296685
M. Wt: 127.14 g/mol
InChI Key: NQCYDACYMXBVAN-UHFFFAOYSA-N
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Description

Ethyl 4-aminobut-2-ynoate is an organic compound with the molecular formula C6H9NO2. It is a derivative of butynoic acid and contains both an amino group and an ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-aminobut-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine (Et3N) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminobut-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Ethyl 4-aminobut-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-aminobut-2-ynoate involves its interaction with molecular targets through its amino and ester groups. These functional groups allow the compound to participate in various chemical reactions, including cyclization and condensation, leading to the formation of biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-aminobut-2-ynoate is unique due to its triple bond, which imparts distinct reactivity compared to similar compounds with double bonds. This makes it a valuable intermediate in the synthesis of complex molecules.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

ethyl 4-aminobut-2-ynoate

InChI

InChI=1S/C6H9NO2/c1-2-9-6(8)4-3-5-7/h2,5,7H2,1H3

InChI Key

NQCYDACYMXBVAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCN

Origin of Product

United States

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